molecular formula C9H10ClNO2 B179079 Ethyl 2-(6-chloropyridin-2-yl)acetate CAS No. 174666-22-9

Ethyl 2-(6-chloropyridin-2-yl)acetate

Cat. No.: B179079
CAS No.: 174666-22-9
M. Wt: 199.63 g/mol
InChI Key: VVNIIEKVHWJFQJ-UHFFFAOYSA-N
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Description

Ethyl 2-(6-chloropyridin-2-yl)acetate: is an organic compound with the molecular formula C9H10ClNO2 . It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Ethyl 2-(6-chloropyridin-2-yl)acetate typically begins with 6-chloropyridine-2-carboxylic acid.

    Esterification: The carboxylic acid is esterified using ethanol in the presence of a strong acid catalyst such as sulfuric acid to form ethyl 6-chloropyridine-2-carboxylate.

    Reduction: The ester is then reduced using a reducing agent like lithium aluminum hydride to form the corresponding alcohol.

    Oxidation: The alcohol is oxidized using an oxidizing agent such as pyridinium chlorochromate to form the aldehyde.

    Final Step: The aldehyde undergoes a nucleophilic substitution reaction with ethyl acetate in the presence of a base like sodium ethoxide to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl 2-(6-chloropyridin-2-yl)acetate can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: It can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridine moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include pyridinium chlorochromate and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives such as aldehydes and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: Ethyl 2-(6-chloropyridin-2-yl)acetate is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological systems. It serves as a model compound for understanding the behavior of similar structures in biological environments.

Medicine: this compound is investigated for its potential therapeutic properties. It is used in the synthesis of various drug candidates, particularly those targeting neurological and inflammatory conditions.

Industry: In the industrial sector, this compound is used in the production of pesticides and herbicides. Its unique chemical properties make it an effective intermediate in the synthesis of active ingredients for crop protection.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-chloropyridin-2-yl)acetate involves its interaction with specific molecular targets in biological systems. The chloropyridine moiety allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

  • Ethyl 2-(4-chloropyridin-2-yl)acetate
  • Ethyl 2-(3-chloropyridin-2-yl)acetate
  • Ethyl 2-(5-chloropyridin-2-yl)acetate

Comparison: Ethyl 2-(6-chloropyridin-2-yl)acetate is unique due to the position of the chlorine atom on the pyridine ring. This positional difference can significantly affect the compound’s reactivity and interaction with biological targets. For example, the 6-chloro position may provide better binding affinity to certain enzymes compared to the 4-chloro or 3-chloro derivatives.

Properties

IUPAC Name

ethyl 2-(6-chloropyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-2-13-9(12)6-7-4-3-5-8(10)11-7/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNIIEKVHWJFQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174666-22-9
Record name Ethyl 2-(6-chloropyridin-2-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of n-BuLi (100 mL, 250 mmol of a 2.5 M solution in hexanes) in THF (200 mL) was added DIA (36 mL, 255 mmol) at 0° C. After stirring for 45 min, 6-methyl-2-chloropyridine (14.2 g, 111 mmol) was added slowly, maintaining the temperature <5° C. After 30 min, diethyl carbonate (30 mL, 250 mmol) was added dropwise maintaining the temperature below 10° C. The solution was stirred at 0° C. for 1 h, then water was slowly added, followed by the addition of a saturated solution of NH4Cl. The organic phase was dried (Na2SO4), filtered, and then concentrated under reduced pressure. The residue was purified through a pad of silica gel to give the product (13.3 g, 66.6 mmol) as a yellow oil. 1H NMR (400 MHz, CDCl3) δ 1.27 (t, 3H), 2.04 (s, 2H), 4.19 (q, 2H), 7.23 (dd, 2H), 7.62 (t, 1H).
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Synthesis routes and methods II

Procedure details

To a solution of 6-chloro-2-picoline (2.0 g, 15.7 mmol) in THF (60 mL) at −20° C. was added n-butyllithium (2.5M in hexanes, 9.4 mL, 23.5 mmol). The resulting dark red solution was stirred at −20° C. for 15 minutes, then cooled to −78° C. and diethyl carbonate (2.85 mL, 23.5 mmol) was added dropwise. The reaction mixture was stirred at −78° C. for 30 minutes then slowly warmed to r.t. overnight. The reaction mixture was quenched with sat. aqueous ammonium chloride solution (100 mL) and extracted with EtOAc (3×60 mL). The combined organic fractions were washed with brine (60 mL), dried (MgSO4) and concentrated in vacuo. Purification by column chromatography (SiO2, 0-40% EtOAc/heptane, followed by SiO2, 20% EtOAc/heptane) gave the title compound (120 mg, 25%) as a pale yellow oil. LCMS (ES+) 321.11 (M+H)+, RT 4.43 min (Method 1).
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2 g
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9.4 mL
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60 mL
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2.85 mL
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Yield
25%

Synthesis routes and methods III

Procedure details

n-Butyl lithium (23% in hexane, 13.2 mL, 47.3 mmol) was added dropwise to a cold solution (−70° C.) of 2-chloro-6-methyl-pyridine (5.0 g, 39.4 mmol) in tetrahydrofuran (30 mL) and stirred for 30 min at −70° C. Diethyl carbonate (5.75 mL, 47.3 mmol) was added slowly and the reaction mixture stirred for 30 min at −70° C. before warning to room temperature and stirring for a further 1 h. The reaction mixture was quenched into saturated ammonium chloride solution and extracted with ethyl acetate. The organic layer was washed with water and brine, then dried over sodium sulfate, filtered and concentrated to yield the crude compound which was purified by column chromatography over silica gel (100-200 mesh), using 9% ethyl acetate in petroleum ether as eluent, to afford (6-chloro-pyridin-2-yl)-acetic acid ethyl ester (2.21 g, 28%) as an oil.
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13.2 mL
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5 g
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30 mL
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5.75 mL
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Synthesis routes and methods IV

Procedure details

To a solution of n-BuLi (100 mL, 250 mmol of a 2.5 M solution in hexanes) in THF (200 mL) was added DIA (36 mL, 255 mmol) at 0° C. After stirring for 45 min, 6-methyl-2-chloropyridine (14.2 g, 111 mmol) was added slowly, maintaining the temperature <5° C. After 30 min, diethyl carbonate (30 mL, 250 mmol) was added dropwise maintaining the temperature below 10° C. The solution was stirred at 0° C. for 1 h, then water was slowly added, followed by the addition of a saturated solution of NH4Cl. The organic phase was dried (Na2SO4), filtered, and then concentrated under reduced pressure. The residue was purified through a pad of silica gel to give the product (13.3 g, 66.6 mmol) as a yellow oil. 1H NMR (400 MHz, CDCl3) δ 1.27 (t, 3H), 2.04 (s, 2H), 4.19 (q, 2H), 7.23 (dd, 2H), 7.62 (t, 1H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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